Enhanced Lipophilicity (ΔXLogP3 = +0.8) vs. Non‑Chlorinated Pyridin‑3‑yl Acetate
Computed XLogP3 for 6‑chloropyridin‑3‑yl acetate is 1.6, compared with 0.8 for the non‑chlorinated pyridin‑3‑yl acetate [REFS‑1]. This 0.8‑unit increase represents a ~6.3‑fold higher predicted octanol/water partition coefficient, directly attributable to the 6‑chloro substituent. In neonicotinoid SAR studies, the 6‑chloropyridin‑3‑ylmethyl moiety confers up to 10‑fold higher binding affinity at insect nAChRs compared with the unsubstituted pyridin‑3‑ylmethyl analogue [REFS‑2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Pyridin‑3‑yl acetate (CAS 17747‑43‑2), XLogP3 = 0.8 |
| Quantified Difference | ΔXLogP3 = +0.8 (~6.3‑fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability for intracellular target engagement, a key selection criterion when designing cell‑based assays or in vivo probes.
- [1] PubChem (2025) Computed properties for CID 819930 (6-Chloropyridin-3-yl acetate) and CID 87289 (3-Pyridyl acetate). Available at: https://pubchem.ncbi.nlm.nih.gov (Accessed: 24 April 2026). View Source
- [2] Zhang, N. et al. (2002) 'Structural Features of Azidopyridinyl Neonicotinoid Probes', J. Med. Chem., 45(13), pp. 2832–2840. doi:10.1021/jm010508s. View Source
